molecular formula C18H28N8O8 B14245681 Glycylglycyl-L-threonylglycylglycyl-L-histidine CAS No. 377773-59-6

Glycylglycyl-L-threonylglycylglycyl-L-histidine

Cat. No.: B14245681
CAS No.: 377773-59-6
M. Wt: 484.5 g/mol
InChI Key: AIYSUTNNMSWOQP-RBIVETJNSA-N
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Description

Glycylglycyl-L-threonylglycylglycyl-L-histidine is a complex peptide compound composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes glycine, threonine, and histidine residues, which contribute to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-threonylglycylglycyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Activation of the Resin: The resin is activated to allow the first amino acid to attach.

    Coupling of Amino Acids: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage from the Resin: The completed peptide is cleaved from the resin using a cleavage reagent like TFA (trifluoroacetic acid).

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification methods such as HPLC (high-performance liquid chromatography) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-threonylglycylglycyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized under specific conditions, leading to the formation of oxo-histidine derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used.

    Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are commonly employed.

    Substitution: Reagents such as NHS (N-hydroxysuccinimide) esters can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to oxo-histidine, while reduction can result in the cleavage of disulfide bonds, yielding reduced peptide fragments.

Scientific Research Applications

Glycylglycyl-L-threonylglycylglycyl-L-histidine has several scientific research applications:

    Chemistry: It is used as a model compound to study peptide synthesis and reactions.

    Biology: The compound can be employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Industry: It can be used in the development of novel biomaterials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of Glycylglycyl-L-threonylglycylglycyl-L-histidine involves its interaction with specific molecular targets. The histidine residue, for example, can bind to metal ions, influencing enzymatic activity and protein structure. The peptide can also interact with cell membranes, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Glycylglycine: A simpler dipeptide composed of two glycine residues.

    Glycyl-L-histidine: A dipeptide with glycine and histidine residues.

    Glycyl-L-threonine: A dipeptide with glycine and threonine residues.

Uniqueness

Glycylglycyl-L-threonylglycylglycyl-L-histidine is unique due to its specific sequence and combination of amino acids. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

377773-59-6

Molecular Formula

C18H28N8O8

Molecular Weight

484.5 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[(2S,3R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C18H28N8O8/c1-9(27)16(26-15(31)7-21-12(28)3-19)17(32)23-5-13(29)22-6-14(30)25-11(18(33)34)2-10-4-20-8-24-10/h4,8-9,11,16,27H,2-3,5-7,19H2,1H3,(H,20,24)(H,21,28)(H,22,29)(H,23,32)(H,25,30)(H,26,31)(H,33,34)/t9-,11+,16+/m1/s1

InChI Key

AIYSUTNNMSWOQP-RBIVETJNSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)CNC(=O)CN)O

Canonical SMILES

CC(C(C(=O)NCC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)CNC(=O)CN)O

Origin of Product

United States

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